N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide
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Overview
Description
“N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide” is a compound that contains a cyclopropane ring, which is a three-membered carbon ring, and an amide group . The presence of the hydroxy group and the dimethylpentyl group might influence its properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would include a cyclopropane ring attached to a carboxamide group. The 3-hydroxy-4,4-dimethylpentyl group would be attached to the nitrogen of the carboxamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the cyclopropane ring, which is known for its ring strain, and the carboxamide group, which is polar and can participate in hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might make it more soluble in polar solvents .Scientific Research Applications
Synthesis and Structural Analysis
Cyclopropane derivatives have been synthesized for various studies, including crystal structure analysis and synthetic methodologies. For instance, Shen De-long (2008) focused on synthesizing and analyzing the crystal structure of a related cyclopropanecarboxamide compound, highlighting the utility of such compounds in structural chemistry and material science (Shen De-long, 2008).
Flame Retardant Applications
Cyclopropane derivatives have been evaluated for their flame retardant properties. Weidong Wu and Charles Q. Yang (2007) compared different flame retardant agents for cotton, demonstrating the potential of cyclopropane derivatives in enhancing fire resistance in textiles (Weidong Wu & Charles Q. Yang, 2007).
Biological Activity and Drug Design
Cyclopropane-containing compounds have been explored for their biological activities, including as NMDA receptor antagonists, which are important in the development of treatments for neurological conditions. S. Shuto et al. (1995) investigated derivatives of cyclopropanecarboxamide for their potential as NMDA receptor antagonists, indicating the role of such compounds in medicinal chemistry and drug development (S. Shuto et al., 1995).
Agricultural Chemicals
Compounds related to N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide have been synthesized and evaluated for their herbicidal and insecticidal properties, underscoring their potential application in agriculture. K. Viste et al. (1970) reported on benzamides that are active against grasses and have utility in agricultural settings (K. Viste et al., 1970).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)9(13)6-7-12-10(14)8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHLEYXRYDZLIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)C1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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